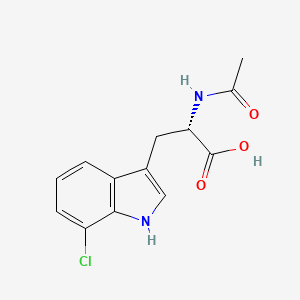

N-Acetyl-7-chloro-L-tryptophan

Description

Contextualization within Tryptophan Derivative Research

Tryptophan derivatives are a diverse group of aromatic compounds with significant applications in the pharmaceutical, chemical, and food industries. nih.gov They serve as precursors for complex molecules with a wide range of biological activities. acs.org The synthesis of enantiomerically pure tryptophan analogues is a key area of research, often employing enzymatic or chemical methods. rsc.org

N-Acetyl-7-chloro-L-tryptophan finds its place in this context primarily as a chiral intermediate. The N-acetyl group is often used as a protecting group in chemical synthesis. A common strategy involves the synthesis of a racemic mixture, N-Acetyl-7-chloro-DL-tryptophan, which is then resolved to isolate the desired L-enantiomer. nih.gov This resolution is frequently accomplished using enzymes like aminoacylases. nih.gov

Its precursor, 7-chloro-L-tryptophan, is a naturally occurring halogenated amino acid. wikipedia.org This precursor is a key building block in the biosynthesis of several important natural products, including the antitumor agent rebeccamycin (B1679247). titech.ac.jppnas.org The study of 7-chloro-L-tryptophan and its derivatives, therefore, provides insight into the enzymatic logic of carbon-halogen bond formation in natural product biosynthesis. researchgate.net

Significance in Specialized Metabolic Pathways

The direct significance of this compound in specialized metabolic pathways appears to be limited, primarily serving as a laboratory-synthesized compound. However, its precursor, 7-chloro-L-tryptophan, is a crucial intermediate in the biosynthesis of rebeccamycin, an indolocarbazole antitumor agent produced by the bacterium Lechevalieria aerocolonigenes. nih.govtitech.ac.jp

The biosynthesis of rebeccamycin begins with the chlorination of L-tryptophan to form 7-chloro-L-tryptophan, a reaction catalyzed by the enzyme tryptophan 7-halogenase. nih.govwikipedia.org Subsequently, the enzyme RebO, an L-amino acid oxidase, acts on 7-chloro-L-tryptophan. nih.gov Research has shown that RebO has a significant preference for 7-chloro-L-tryptophan as its substrate. nih.gov

Interestingly, studies on the substrate specificity of RebO have revealed that N-acetylated tryptophan derivatives, such as N-acetyl-tryptophan, are not accepted as substrates by this enzyme. nih.gov This suggests that N-Acetylation would prevent the entry of 7-chloro-L-tryptophan into the rebeccamycin biosynthetic pathway at this step.

Overview of Current Research Landscape

The current research landscape for this compound is primarily centered on its synthesis and its role as a synthetic intermediate. Detailed research has been published on the chemical synthesis of N-Acetyl-7-chloro-DL-tryptophan and its subsequent enzymatic resolution to yield the enantiomerically pure this compound. nih.gov

A key method for its synthesis involves the reaction of 7-chloroindole (B1661978) with L-serine in a mixture of glacial acetic acid and acetic anhydride (B1165640), followed by acetylation to produce N-acetyl-7-chloro-DL-tryptophan. nih.gov The resolution of this racemic mixture is then achieved using an aminoacylase, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of 7-chloro-L-tryptophan from the unreacted N-acetyl-7-chloro-D-tryptophan. nih.gov Alternatively, the process can be stopped to isolate this compound.

While direct research into the biological activities of this compound is not extensive, the broader class of N-acetylated amino acids has been investigated for various therapeutic properties. For instance, N-acetyl-L-tryptophan has been studied as a substance P receptor antagonist with potential neuroprotective effects. nih.gov However, similar biological activity for the 7-chloro derivative has not been widely reported.

The research focus remains on the utility of this compound as a tool in synthetic chemistry, particularly for the preparation of halogenated tryptophan derivatives for further investigation.

Compound Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Key Research Finding | Reference |

| This compound | C₁₃H₁₃ClN₂O₃ | Synthesized as a chiral intermediate. | nih.gov |

| 7-chloro-L-tryptophan | C₁₁H₁₁ClN₂O₂ | Precursor in the biosynthesis of the antitumor agent rebeccamycin. | titech.ac.jppnas.org |

| N-acetyl-L-tryptophan | C₁₃H₁₄N₂O₃ | Investigated as a substance P receptor antagonist with neuroprotective effects. | nih.gov |

| Rebeccamycin | C₃₁H₃₁Cl₂N₃O₇ | An indolocarbazole antitumor agent. | nih.govtitech.ac.jp |

Table 2: Enzymes Involved in the Metabolism of Related Tryptophan Derivatives

| Enzyme Name | Function | Substrate(s) | Reference |

| Tryptophan 7-halogenase (RebH) | Catalyzes the chlorination of L-tryptophan. | L-tryptophan | nih.govwikipedia.org |

| L-amino acid oxidase (RebO) | Oxidizes 7-chloro-L-tryptophan in the rebeccamycin pathway. | 7-chloro-L-tryptophan | nih.gov |

| Aminoacylase | Used for the enzymatic resolution of N-acetyl-DL-tryptophan derivatives. | N-acetyl-DL-amino acids | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-12-9(8)3-2-4-10(12)14/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKMVRUWPPZUMF-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=C1C=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Biosynthetic Pathways of N Acetyl 7 Chloro L Tryptophan

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic routes offer versatile approaches to synthesizing N-Acetyl-7-chloro-L-tryptophan, often beginning with the precursor 7-chloro-L-tryptophan or by creating a racemic mixture that is later resolved.

The most straightforward chemical route to this compound involves the direct acetylation of the parent amino acid, 7-chloro-L-tryptophan. nih.gov This process typically involves reacting the amino group of 7-chloro-L-tryptophan with an acetylating agent. Acetic anhydride (B1165640) is a commonly used reagent for this transformation, often carried out in an aqueous solution under alkaline conditions. google.com The reaction requires careful control of pH to ensure the amino group is sufficiently nucleophilic to attack the acetic anhydride while minimizing side reactions. google.com The L-tryptophan is typically dissolved in an aqueous solution of an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, to which acetic anhydride is added. google.com This method, while direct, necessitates the prior availability of enantiomerically pure 7-chloro-L-tryptophan.

When a chemical synthesis results in a racemic mixture of N-acetyl-7-chlorotryptophan (containing both D and L enantiomers), enzymatic resolution can be employed to isolate the desired L-enantiomer. This technique, known as enzymatic kinetic resolution, utilizes the high stereoselectivity of enzymes, such as lipases or acylases. nih.govmdpi.com

In a typical kinetic resolution process, the racemic mixture is treated with an enzyme that selectively catalyzes a reaction on only one of the enantiomers. For instance, a lipase (B570770) could be used to selectively hydrolyze the acetyl group from N-Acetyl-L-tryptophan, leaving the N-Acetyl-D-tryptophan unreacted. The resulting mixture of L-tryptophan and N-Acetyl-D-tryptophan can then be separated using standard chromatographic techniques. This approach is a powerful tool for obtaining optically pure compounds from racemic precursors. niscpr.res.in

A more integrated chemoenzymatic strategy involves combining the halogenation and acetylation steps. This could theoretically be achieved in two primary ways. One approach is the regioselective halogenation of N-acetyl-L-tryptophan. However, controlling the position of halogenation on the indole (B1671886) ring via chemical means is notoriously difficult and often results in a mixture of products. Directing the chlorination specifically to the C7 position would likely require complex directing groups. researchgate.net

A more viable integrated approach involves a one-pot or sequential process where biocatalytic halogenation is immediately followed by chemical acetylation. Cells engineered to produce 7-chloro-L-tryptophan could provide the starting material in a bioreactor, after which the reaction conditions could be altered to facilitate chemical acetylation in the same vessel, streamlining the production process.

Biocatalytic Strategies for Halogenated Tryptophan Derivatives

Biocatalytic methods, particularly the use of halogenase enzymes, provide a highly specific and environmentally benign route to produce halogenated tryptophan derivatives. These enzymes can then be used in whole-cell systems or as isolated catalysts to produce the 7-chloro-L-tryptophan precursor. nih.govtechnologypublisher.com

Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of aromatic compounds. nih.gov For the synthesis of 7-chloro-L-tryptophan, the tryptophan 7-halogenases are of primary importance. Two of the most well-characterized enzymes in this family are PrnA and RebH. wikipedia.orgnih.gov

PrnA: Isolated from Pseudomonas fluorescens, PrnA catalyzes the first step in the biosynthesis of the antifungal compound pyrrolnitrin (B93353) by chlorinating L-tryptophan at the C7 position. nih.gov

RebH: This enzyme is involved in the biosynthesis of the antitumor agent rebeccamycin (B1679247). nih.gov Like PrnA, it specifically catalyzes the chlorination of L-tryptophan at the 7-position of the indole ring. rsc.org

These enzymes require reduced flavin adenine (B156593) dinucleotide (FADH2), molecular oxygen, and a halide salt (in this case, chloride) to function. nih.govwikipedia.org The FADH2 cofactor is typically regenerated in situ by a partner flavin reductase enzyme. wikipedia.org The high regioselectivity of these enzymes makes them ideal biocatalysts for producing 7-chloro-L-tryptophan, which can then be acetylated to form the final product.

Table 1: Tryptophan 7-Halogenase Systems

| Enzyme | Source Organism | Function | Key Cofactors |

|---|---|---|---|

| PrnA | Pseudomonas fluorescens | Regioselective chlorination of L-tryptophan at the C7 position. nih.gov | FADH2, O2, Cl- wikipedia.org |

| RebH | Saccharothrix aerocolonigenes | Regioselective chlorination of L-tryptophan at the C7 position. nih.gov | FADH2, O2, Cl- rsc.org |

The mechanism by which flavin-dependent halogenases achieve such precise regioselectivity has been a subject of extensive study. nih.gov Structural and biochemical analyses of PrnA and RebH have revealed a two-module structure: an FAD-binding module and a substrate-binding module. nih.govesrf.fr The active sites for FAD and tryptophan are separated by a long tunnel, approximately 10 Å in length. nih.govresearchgate.net

The proposed mechanism proceeds as follows:

FADH2 reacts with molecular oxygen (O2) in the FAD-binding module to form a flavin hydroperoxide intermediate. nih.gov

This intermediate reacts with a chloride ion (Cl-), generating a highly reactive chlorinating species, which is believed to be hypochlorous acid (HOCl). nih.govnih.gov

The HOCl is then channeled through the tunnel to the tryptophan-binding site. nih.govresearchgate.net

An alternative mechanism has been proposed where the HOCl reacts with a conserved lysine (B10760008) residue (Lys79 in RebH) in the active site to form a long-lived lysine chloramine (B81541) (Lys-εNH-Cl) intermediate. This intermediate is then responsible for the chlorination of tryptophan. nih.govnih.gov

The regioselectivity is dictated by the precise orientation of the tryptophan substrate within its binding pocket. nih.gov The enzyme's structure shields all other positions on the indole ring, exposing only the C7 position to the electrophilic attack of the chlorinating agent. nih.gov A conserved glutamate (B1630785) residue is thought to act as a general base, deprotonating the intermediate to yield the final 7-chloro-L-tryptophan product. researchgate.netacs.org This elegant mechanism ensures that chlorination occurs exclusively at the desired position.

Tryptophan Halogenase Systems (e.g., PrnA, RebH)

Enzymatic Specificity and Substrate Promiscuity

Flavin-dependent halogenases (FDHs) are a key class of enzymes responsible for the regioselective halogenation of aromatic compounds, including tryptophan. proquest.com These enzymes exhibit a remarkable degree of specificity, often targeting a single position on the indole ring of tryptophan. For instance, the halogenase PrnA specifically catalyzes chlorination at the C7 position of tryptophan, while other halogenases target the C5 or C6 positions. nih.govnih.gov This specificity is attributed to the architecture of the enzyme's active site, which precisely orients the tryptophan substrate for electrophilic attack by a reactive chlorine species.

Despite this high specificity for the halogenation position, many tryptophan halogenases display a degree of substrate promiscuity, meaning they can accept and halogenate a variety of tryptophan derivatives and other indole-containing compounds. This promiscuity is a valuable trait for biocatalysis, as it allows for the synthesis of a diverse range of halogenated products. For example, the tryptophan 7-halogenase RebH has been shown to halogenate not only L-tryptophan but also other indole derivatives. acs.org

The substrate scope of these enzymes is an active area of research, with ongoing efforts to characterize the range of molecules they can modify. This information is critical for designing novel biosynthetic pathways to valuable halogenated compounds.

Table 1: Substrate Promiscuity of Selected Tryptophan Halogenases

| Enzyme | Natural Substrate | Halogenation Position | Alternative Substrates Accepted |

|---|---|---|---|

| PrnA | L-Tryptophan | C7 | Indole, various indole derivatives |

| RebH | L-Tryptophan | C7 | Indole, various indole derivatives |

| Thal | L-Tryptophan | C6 | Indole, various indole derivatives |

| PyrH | L-Tryptophan | C5 | Indole, various indole derivatives |

Flavin Reductase Co-factors (e.g., RebF, Fre) in Halogenation

Flavin-dependent halogenases require a reduced flavin adenine dinucleotide (FADH2) cofactor to activate molecular oxygen, which is a necessary step for the halogenation reaction. researchgate.net This FADH2 is supplied by a partner enzyme known as a flavin reductase. These reductases catalyze the reduction of FAD to FADH2 using an electron donor, typically NADH or NADPH. proquest.com

In many biosynthetic pathways, the gene encoding the halogenase is located in a gene cluster alongside a gene for a specific flavin reductase. nih.gov A well-characterized example is the rebeccamycin biosynthetic cluster, which contains the gene for the tryptophan 7-halogenase RebH and the gene for its cognate flavin reductase, RebF. proquest.com RebF is an NADH-dependent flavin reductase that efficiently supplies RebH with the FADH2 it needs to catalyze the chlorination of tryptophan. proquest.com The two proteins form a two-component system where RebF reduces FAD, and the resulting FADH2 is then utilized by RebH for the halogenation reaction. proquest.com

In some cases, a dedicated flavin reductase is not found within the halogenase gene cluster. In these instances, the halogenase may rely on general flavin reductases present in the host organism's primary metabolism. One such promiscuous flavin reductase is Fre from Escherichia coli. Fre can reduce FAD using NADH and has been successfully used to support the activity of various halogenases in engineered biosynthetic systems. nih.gov The ability to use a common flavin reductase like Fre simplifies the engineering of microbial strains for the production of halogenated compounds, as it eliminates the need to co-express a specific partner reductase for each halogenase. nih.gov

Engineered Enzymatic Platforms for Tryptophan Analogues (e.g., TrpS, TrpB)

An alternative and highly versatile approach to producing tryptophan analogues, including halogenated derivatives, involves the engineering of tryptophan synthase (TrpS). nih.gov TrpS is an enzyme complex that naturally catalyzes the final step in tryptophan biosynthesis: the condensation of indole and L-serine to form L-tryptophan. nih.gov The reaction is catalyzed by the β-subunit of the enzyme, known as TrpB. nih.gov

The TrpB subunit has been a prime target for protein engineering due to its inherent ability to accept a wide range of indole derivatives as substrates in place of indole. proquest.comnih.gov This substrate promiscuity allows for the synthesis of various substituted tryptophans. By supplying the enzyme with a halogenated indole, such as 7-chloroindole (B1661978), engineered TrpB variants can catalyze its condensation with L-serine to produce the corresponding halogenated L-tryptophan, in this case, 7-chloro-L-tryptophan. acs.org

Directed evolution and rational design have been employed to create TrpB variants with enhanced activity, stability, and altered substrate specificity. nih.gov For instance, researchers have developed engineered TrpB enzymes that can efficiently utilize electron-deficient indoles, which are typically poor substrates for the wild-type enzyme. acs.org This is particularly relevant for the synthesis of halogenated tryptophans, as the electron-withdrawing nature of halogens can reduce the nucleophilicity of the indole ring.

The use of engineered TrpB platforms offers a powerful chemoenzymatic strategy. The halogenated indole precursor can be produced through chemical synthesis and then used as a substrate for the enzymatic synthesis of the final L-amino acid. This approach combines the flexibility of chemical synthesis with the high stereoselectivity of enzymatic catalysis, ensuring the production of the desired L-enantiomer of the halogenated tryptophan.

Table 2: Examples of Tryptophan Analogues Synthesized by Engineered TrpB

| Engineered Enzyme | Indole Analogue Substrate | Tryptophan Analogue Product |

|---|---|---|

| Engineered PfTrpB | 7-chloroindole | 7-chloro-L-tryptophan |

| Engineered PfTrpB | 7-bromoindole | 7-bromo-L-tryptophan |

| Engineered PfTrpB | 7-iodoindole | 7-iodo-L-tryptophan |

| Engineered StTrpS (βL166V) | 7-chloroindole | β-methyl-7-chloro-L-tryptophan (with L-threonine as substrate) |

PfTrpB: TrpB from Pyrococcus furiosus; StTrpS: TrpS from Salmonella typhimurium

Enzymatic Transformations and Metabolic Intermediacy

Involvement in Specialized Metabolic Pathways

7-chloro-L-tryptophan is a crucial intermediate derived from the essential amino acid L-tryptophan. It serves as a branching point from primary metabolism to specialized secondary metabolic pathways, leading to the formation of halogenated natural products with significant biological activities.

7-chloro-L-tryptophan is an essential intermediate in the biosynthesis of the antifungal antibiotic pyrrolnitrin (B93353), which is produced by several bacterial species, including Pseudomonas fluorescens. nih.gov The pathway begins with the chlorination of L-tryptophan at the C7 position of the indole (B1671886) ring. nih.govwikipedia.org This reaction is catalyzed by the FAD-dependent enzyme tryptophan 7-halogenase, encoded by the prnA gene. nih.govmsstate.edu

The biosynthesis of pyrrolnitrin from L-tryptophan involves four sequential enzymatic steps encoded by the prnABCD operon: wikipedia.orgmdpi.com

PrnA (Tryptophan 7-halogenase): Catalyzes the regioselective chlorination of L-tryptophan to produce 7-chloro-L-tryptophan. nih.govmsstate.edu

PrnB (Monodechloroaminopyrrolnitrin synthase): A heme-dependent enzyme that catalyzes the complex rearrangement and decarboxylation of 7-chloro-L-tryptophan to form monodechloroaminopyrrolnitrin. nih.govacs.org

PrnC (Monodechloroaminopyrrolnitrin halogenase): Another halogenase that chlorinates monodechloroaminopyrrolnitrin to yield aminopyrrolnitrin. nih.gov

PrnD (Aminopyrrolnitrin oxygenase): Catalyzes the final oxidation of the amino group to a nitro group, completing the formation of pyrrolnitrin. nih.gov

The formation of 7-chloro-L-tryptophan is the committed step that channels the amino acid into this specialized antibiotic production pathway. nih.gov

7-chloro-L-tryptophan is also the foundational precursor for the biosynthesis of rebeccamycin (B1679247), an indolocarbazole antitumor agent produced by the actinomycete Lechevalieria aerocolonigenes. nih.govtandfonline.com The entire indolocarbazole core of rebeccamycin is derived from two molecules of tryptophan. tandfonline.comnih.gov

The biosynthetic pathway is initiated by the halogenation of L-tryptophan to form 7-chloro-L-tryptophan. nih.govnih.gov This crucial first step is performed by a two-component FADH₂-dependent halogenase system, consisting of the halogenase RebH and the flavin reductase RebF. nih.govresearchgate.net RebF reduces FAD to FADH₂, which is then used by RebH to catalyze the regiospecific chlorination of L-tryptophan's indole ring at the C7 position. nih.gov This initial halogenation ensures the incorporation of chlorine atoms into the final rebeccamycin structure and provides the specific substrate for the subsequent enzyme in the pathway, RebO. nih.gov

The enzymatic generation of 7-chloro-L-tryptophan serves as a key metabolic node, enabling the formation of diverse and complex molecules beyond pyrrolnitrin and rebeccamycin. While many novel tryptophan derivatives have been created through synthetic chemistry for agricultural and pharmaceutical applications, the natural role of 7-chloro-L-tryptophan as a metabolic intermediate is a recurring theme in the biosynthesis of halogenated natural products. nih.govmdpi.comnih.gov The halogenase enzymes that produce 7-chloro-L-tryptophan, such as PrnA and RebH, can sometimes utilize bromide ions in place of chloride, leading to the formation of 7-bromo-L-tryptophan and subsequently brominated end products. nih.govwikipedia.org This enzymatic flexibility further expands the range of novel compounds that can be generated from a tryptophan precursor.

Tryptophan Oxidase Activities and Substrate Specificity

RebO is a key enzyme in the rebeccamycin biosynthetic pathway, responsible for the step immediately following the formation of 7-chloro-L-tryptophan. nih.govresearchgate.net It is an FAD-dependent L-amino acid oxidase (L-AAO) encoded by the rebO gene within the rebeccamycin biosynthetic cluster in Lechevalieria aerocolonigenes. nih.gov

Biochemical characterization has revealed that RebO is a dimeric protein with a total molecular mass of approximately 101 kDa. nih.gov Each subunit contains one noncovalently bound FAD cofactor, which is essential for its catalytic activity. nih.gov The enzyme functions by oxidizing its amino acid substrate, using molecular oxygen and producing one molecule of hydrogen peroxide in the process. nih.gov The oxidation of 7-chloro-L-tryptophan by RebO is a critical step that prepares the molecule for the subsequent coupling reactions that form the indolocarbazole scaffold. tandfonline.com

Kinetic analysis of the purified RebO enzyme has demonstrated a clear and significant preference for 7-chloro-L-tryptophan over its non-halogenated counterpart, L-tryptophan. nih.gov This substrate specificity supports the proposed biosynthetic order where halogenation precedes oxidation. nih.gov By preferentially acting on the chlorinated intermediate, the cell ensures an efficient flow of precursors into the secondary metabolic pathway, avoiding competition with primary metabolic processes that utilize L-tryptophan. nih.gov

Studies comparing the enzymatic efficiency showed that the specificity constant (kcat/Km) of RebO for 7-chloro-L-tryptophan is 57-fold greater than that for L-tryptophan. nih.gov Further investigation into substrate analogs revealed that both the free carboxyl and amino groups of the tryptophan molecule are essential for substrate recognition by RebO. nih.gov Analogs with modified side chains, such as N-acetyl-tryptophan, were not accepted as substrates, confirming that 7-chloro-L-tryptophan, not its N-acetylated form, is the true substrate for this key enzymatic step. nih.gov

Kinetic Parameters of RebO with Tryptophan Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| 7-chloro-L-tryptophan | 15 ± 2 | 1.5 ± 0.1 | 100,000 |

| L-tryptophan | 400 ± 50 | 0.7 ± 0.1 | 1,750 |

| 5-fluoro-L-tryptophan | 150 ± 20 | 1.0 ± 0.1 | 6,670 |

| 1-methyl-L-tryptophan | 140 ± 20 | 0.4 ± 0.1 | 2,860 |

Data derived from in vitro oxidase activity assays. nih.gov

Analysis of Oxidative Transformations

The analysis of oxidative transformations of tryptophan and its derivatives is crucial for understanding their stability and degradation pathways. While specific studies on the oxidative profile of N-Acetyl-7-chloro-L-tryptophan are limited, the analytical approaches and major oxidation products can be extrapolated from research on tryptophan itself. The indole ring of tryptophan is particularly susceptible to oxidation, leading to a variety of degradation products. acs.org

Detailed research findings have identified several key products resulting from the oxidation of tryptophan, which are typically analyzed using a combination of chromatographic and spectrometric techniques. acs.orgnih.gov The most common methods for analysis include High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), coupled with detection methods such as UV spectroscopy, fluorescence detection, and mass spectrometry (MS). nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structures of the various oxidation products. acs.orgnih.gov

The primary oxidation products of the tryptophan indole ring include:

N-formylkynurenine (NFK): Results from the cleavage of the indole ring between C2 and C3.

Kynurenine (Kyn): Formed by the subsequent deformylation of NFK.

5-hydroxytryptophan (5-OH-Trp): A product of hydroxylation at the 5-position of the indole ring.

Oxindolylalanine (Oia): An isomeric hydroxytryptophan.

Dioxindolylalanine (DiOia): A further oxidation product of Oia. acs.org

The presence of a chlorine atom at the 7-position of the indole ring in this compound is expected to influence the oxidative stability and potentially the distribution of oxidation products. However, the fundamental analytical strategies would remain the same.

Table 1: Common Oxidative Transformation Products of Tryptophan This table is based on data for the oxidation of L-tryptophan.

| Oxidation Product | Molecular Weight Change (from Tryptophan) | Common Analytical Techniques |

| N-formylkynurenine (NFK) | +32 Da | HPLC, Mass Spectrometry nih.gov |

| Kynurenine (Kyn) | +4 Da | HPLC, Mass Spectrometry nih.gov |

| 5-hydroxytryptophan (5-OH-Trp) | +16 Da | HPLC, Mass Spectrometry acs.org |

| Oxindolylalanine (Oia) | +16 Da | HPLC, Mass Spectrometry acs.org |

| Dioxindolylalanine (DiOia) | +32 Da | HPLC, Mass Spectrometry acs.org |

Table 2: Analytical Methods for Tryptophan Oxidation Analysis This table outlines common methods used for the analysis of oxidized tryptophan and its derivatives.

| Analytical Method | Principle | Application in Oxidation Analysis |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Separation of native tryptophan from its various, more polar, oxidation products. researchgate.net |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Identification of oxidation products based on their specific molecular weights. acs.org |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected ions to determine structure. | Structural elucidation of unknown oxidation products and differentiation between isomers. nih.gov |

| UV/Vis Spectroscopy | Measurement of light absorbance at different wavelengths. | Detection and quantification of tryptophan and some of its oxidation products which have distinct absorbance spectra. acs.org |

| Fluorescence Spectroscopy | Measurement of fluorescence emission. | Highly sensitive detection of tryptophan and some of its fluorescent oxidation products. researchgate.net |

Molecular Mechanisms and Biological System Interactions

Enantiomeric Specificity in Biological Systems

The stereochemistry of acetylated tryptophan derivatives is a critical determinant of their biological activity. Research on related compounds demonstrates a clear enantiomeric specificity. For instance, N-acetyl-L-tryptophan (L-NAT) and its racemic form, N-acetyl-DL-tryptophan, have been shown to be neuroprotective. In contrast, the D-isomer, N-acetyl-D-tryptophan, exhibits no such protective effect in motor neuron-like cells. researchgate.net This highlights the importance of the L-configuration for specific biological interactions, a principle that is fundamental to the activity of N-Acetyl-7-chloro-L-tryptophan. The synthesis of enantiomerically pure (S)-tryptophan analogues, which corresponds to the L-form, is often pursued through enzymatic or chemical methods to ensure the desired biological activity. rsc.org

However, this specificity is not universal across all receptor systems. In studies involving cholecystokinin (B1591339) receptors, N-acyl derivatives of D-tryptophan were found to be equipotent to their L-tryptophan counterparts in inhibiting the actions of cholecystokinin. nih.gov

Receptor and Protein Interactions

This compound's effects are largely mediated through its binding to specific receptors and its ability to stabilize proteins.

A primary mechanism of action for N-acetylated tryptophan compounds is the antagonism of the Neurokinin-1 receptor (NK-1R). medchemexpress.commedchemexpress.commedchemexpress.com This activity has been observed in various studies, where N-Acetyl-L-tryptophan acts as an NK-1R antagonist. nih.govaustinpublishinggroup.com This antagonism is the basis for many of its neuroprotective and anti-inflammatory effects. medchemexpress.commedchemexpress.com For example, by blocking the NK-1R, N-Acetyl-L-tryptophan was found to significantly reduce the onset of L-DOPA induced dyskinesia in a rodent model of Parkinson's disease. nih.gov This blockade is also central to its radioprotective properties observed in intestinal cells. austinpublishinggroup.comresearchgate.net

The antagonism of the NK-1R is achieved by disrupting the binding of its natural ligand, Substance P (SP). medchemexpress.commedchemexpress.commedchemexpress.com Substance P is a neuropeptide involved in neuroinflammation, and blocking its interaction with the NK-1R is a key therapeutic strategy. nih.govnih.gov N-Acetyl-L-tryptophan has been shown to prevent the deleterious effects of Substance P-mediated neuroinflammation. nih.gov In irradiated intestinal cells and tissues, pre-treatment with N-Acetyl-L-tryptophan significantly counters the radiation-induced overexpression of both Substance P and its receptor, NK-1R. researchgate.net

Table 1: Interaction with NK-1R and Substance P

| Compound | Target Receptor | Action | Effect | References |

| N-Acetyl-L-tryptophan | Neurokinin-1 (NK-1R) | Antagonist | Disrupts Substance P binding | medchemexpress.commedchemexpress.commedchemexpress.comnih.gov |

| N-Acetyl-L-tryptophan | Substance P | Blocks Binding | Reduces neuroinflammation and dyskinesia | nih.govresearchgate.netnih.gov |

Derivatives of tryptophan also interact with the cholecystokinin (CCK) system. Studies on dispersed pancreatic acini have shown that N-acyl derivatives of tryptophan, including acetyl-L-tryptophan, function as specific and competitive antagonists of cholecystokinin receptors. nih.gov They inhibit CCK-stimulated amylase secretion and the outflux of calcium. nih.gov The potency of these derivatives as CCK receptor antagonists is influenced by the nature of the N-acyl group, with more hydrophobic moieties leading to greater affinity. nih.gov While L-tryptophan itself can stimulate the release of cholecystokinin, its N-acetylated form acts as an antagonist. nih.govconsensus.app

Table 2: Relative Potency of Tryptophan Derivatives as CCK Receptor Antagonists

| Compound | Relative Potency | Reference |

| Carbobenzoxy-L-tryptophan | > | nih.gov |

| Benzotript (N-p-chlorobenzoyl-L-tryptophan) | > | nih.gov |

| Benzoyl-L-tryptophan | = | nih.gov |

| Butyloxycarbonyl-L-tryptophan | = | nih.gov |

| Acetyl-L-tryptophan | > | nih.gov |

| L-Tryptophan | nih.gov |

N-Acetyl-tryptophan (NAT) serves as a stabilizing agent for proteins, particularly in therapeutic formulations. nih.gov It has been used as a stabilizer for human serum albumin and has demonstrated an ability to protect labile tryptophan residues in monoclonal antibodies from oxidation. nih.gov This protective effect is achieved through its own sacrificial degradation. nih.gov The indole (B1671886) sidechain of tryptophan plays a fundamental role in stabilizing membrane proteins through interactions at the lipid bilayer surface. conicet.gov.ar Aromatic-aromatic interactions involving tryptophan residues are a recognized mechanism for the stabilization of protein structures. acs.org

Intracellular Signaling Modulation

This compound can modulate various intracellular signaling pathways, primarily linked to inflammation and apoptosis. In studies using N-Acetyl-L-tryptophan (L-NAT), the compound was found to provide significant protection against radiation-induced cell death. researchgate.net This protection is mediated by the regulation of key signaling molecules.

Specifically, L-NAT pre-treatment was shown to down-regulate the radiation-induced overexpression of pro-apoptotic proteins such as Apaf-1, cytochrome C, caspase-9, and the transcription factor NF-κB. medchemexpress.comresearchgate.net Concurrently, it enhances the expression of pro-survival proteins, including pERK1/2, pAKT, and Bcl-2. researchgate.net Furthermore, L-NAT modulates radiation-induced increases in cellular calcium accumulation and inhibits the expression of pro-inflammatory cytokines like IL-1β, IL-6, and IL-10. medchemexpress.comaustinpublishinggroup.comresearchgate.net

Table 3: Modulation of Intracellular Signaling by N-Acetyl-L-tryptophan

| Signaling Molecule | Effect of L-NAT Treatment | Pathway | Reference |

| Apaf-1 | Down-regulation | Apoptosis | researchgate.net |

| Cytochrome C | Down-regulation / Inhibition | Apoptosis | medchemexpress.comresearchgate.net |

| Caspase-9 | Down-regulation | Apoptosis | researchgate.net |

| Caspase-1 | Inhibition | Inflammation | medchemexpress.com |

| NF-κB | Down-regulation | Apoptosis / Inflammation | researchgate.net |

| pERK1/2 | Enhancement | Pro-survival | researchgate.net |

| pAKT | Enhancement | Pro-survival | researchgate.net |

| Bcl-2 | Enhancement | Pro-survival | researchgate.net |

| IL-1β | Inhibition of expression | Inflammation | medchemexpress.com |

| IL-6 | Regression of expression | Inflammation | researchgate.net |

| IL-10 | Regression of expression | Inflammation | researchgate.net |

| Cellular Ca2+ | Modulation of accumulation | Cellular Stress | austinpublishinggroup.comresearchgate.net |

Cytochrome c Release Inhibition

N-Acetyl-L-tryptophan (NAT) has been identified as an inhibitor of mitochondrial cytochrome c release, a critical event in the intrinsic pathway of apoptosis, or programmed cell death. nih.gov In models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), the release of cytochrome c from the mitochondria into the cytoplasm is a key step that triggers a cascade of events leading to cell death. nih.gov Specifically, N-Acetyl-L-tryptophan has been shown to effectively inhibit the release of not only cytochrome c but also other pro-apoptotic factors like Smac/AIF from the mitochondria. nih.gov This inhibition of mitochondrial dysfunction is a key aspect of its neuroprotective potential. nih.govnih.gov

Research has demonstrated that the L-isomer of NAT (L-NAT) is the active form in providing this neuroprotection, while the D-isomer (D-NAT) shows no protective effect. nih.gov This stereospecificity suggests a specific interaction with a molecular target. The inhibition of cytochrome c release by L-NAT helps to prevent the activation of downstream caspases, such as caspase-9 and caspase-3, which are executioner enzymes in the apoptotic pathway. nih.gov

Modulation of RIP2/Caspase/IL-1β Signaling Pathway

N-Acetyl-L-tryptophan has been shown to exert a protective role in hepatic ischemia-reperfusion injury by inhibiting the RIP2/caspase-1/IL-1β signaling pathway. nih.gov This pathway is a key player in inflammation and cell death. In a model of hydrogen peroxide-induced hepatocyte injury, intervention with N-Acetyl-L-tryptophan led to a significant decrease in the mRNA and protein expression levels of serine-threonine kinase 2 (RIP2) and interleukin-1β (IL-1β). nih.gov

Furthermore, N-Acetyl-L-tryptophan treatment also resulted in a significant reduction in the activity of caspase-1 and the levels of IL-1β. nih.gov The compound was also found to lower the relative gene expression of RIP2, TLR4, and NF-κB. nih.gov These findings indicate that N-Acetyl-L-tryptophan can alleviate cellular injury by modulating this specific inflammatory signaling cascade. nih.gov

Influence on Microbial Metabolism

Effects on Streptomyces venezuelae Metabolism and Gene Regulation

In the bacterium Streptomyces venezuelae, the production of specialized metabolites is often tightly regulated, with many biosynthetic gene clusters remaining silent under standard laboratory conditions. nih.govelifesciences.org The nucleoid-associated protein Lsr2 is a key transcriptional repressor that contributes to this phenomenon. nih.govelifesciences.org Deletion of the lsr2 gene in S. venezuelae leads to significant changes in the organism's metabolism, including the production of novel compounds not seen in the wild-type strain. nih.govelifesciences.org

One such compound produced by the lsr2 mutant strain was identified as this compound. biorxiv.org The production of this halogenated amino acid derivative is linked to the upregulation of a previously cryptic gene cluster. biorxiv.orgelifesciences.org This discovery highlights the role of global regulators like Lsr2 in silencing specialized metabolic pathways and suggests that manipulating these regulators can be a strategy to unlock the production of new natural products. elifesciences.org

Impact on Trypanosoma brucei Aromatic Amino Acid Transamination

Trypanosoma brucei, the parasite responsible for human African trypanosomiasis, relies heavily on the metabolism of aromatic amino acids for its survival and virulence. plos.orgnih.gov One of the most critical metabolic processes in this parasite is the transamination of aromatic amino acids. plos.orgnih.gov Halogenated tryptophan analogues, including those with modifications at the 7-position of the indole ring, have been investigated for their potential as anti-parasitic agents. plos.org

Studies have shown that these analogues can disrupt essential transamination mechanisms in the bloodstream form of T. brucei. plos.org Metabolomic analysis of parasites treated with potent halogenated tryptophan analogues revealed significant disturbances in aromatic amino acid metabolism, providing evidence for the direct disruption of this vital pathway. plos.org

Selective Anti-parasitic Potency of Halogenated Analogues

A series of halogenated tryptophan analogues have demonstrated significant and selective trypanocidal activity against T. brucei. plos.org The potency of these compounds strongly correlates with the halogenation at the 7-position of the indole ring. plos.org For instance, methyl esters of 7-substituted tryptophan derivatives displayed potent activity against both the bloodstream and procyclic forms of the parasite. plos.org

Importantly, these compounds showed no detectable activity against human cell lines, indicating a promising selectivity index. plos.org The trypanocidal activity of these potent compounds could be reversed by supplementing the growth media with excess natural L-tryptophan, suggesting a competitive interaction and direct involvement of the analogues in tryptophan metabolism. plos.org This selective disruption of a crucial metabolic pathway in the parasite, but not the host, presents a potential avenue for the development of new chemotherapeutic agents against human African trypanosomiasis. plos.org

Analytical Methodologies for N Acetyl 7 Chloro L Tryptophan and Its Metabolites

Advanced Chromatographic and Spectrometric Approaches (e.g., LC-MS, HPLC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are powerful tools for the analysis of N-Acetyl-7-chloro-L-tryptophan and its metabolites. These methods offer high sensitivity and selectivity, allowing for the separation and identification of compounds in complex mixtures.

In the synthesis of this compound, LC-MS is utilized for reaction monitoring and product confirmation. For instance, after reacting 7-chloro-L-tryptophan with acetic anhydride (B1165640), LC-MS analysis can confirm the formation of the desired N-acetylated product by detecting its specific mass-to-charge ratio. Fragmentation analysis within the mass spectrometer can further provide structural information, confirming the presence of the N-acetyl group and the chloro-substituted tryptophan core.

HPLC, particularly in reversed-phase mode, is effective for purifying N-Acetyl-7-chloro-DL-tryptophan. Purity is often assessed by HPLC with UV detection at specific wavelengths, such as 210 nm. For the analysis of related tryptophan derivatives, ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers enhanced resolution and sensitivity. This is particularly useful for quantifying low-level metabolites in biological samples. The use of specific mobile phases, such as methanol/water gradients with formic acid, is common for achieving optimal separation of these compounds on C18 columns.

A study on the chlorination of N-acetyl-tryptophan identified seven initial transformation products, including two chlorinated derivatives, using LC-MS/MS. This highlights the capability of the technique to identify novel byproducts. Furthermore, online HPLC-tandem mass spectrometry (LC-ESI-MS/MS) has been instrumental in the structural characterization of contaminants in L-tryptophan, showcasing the power of this technique in identifying unknown compounds in complex samples.

Table 1: Chromatographic and Spectrometric Analysis of this compound and Related Compounds

| Analytical Technique | Application | Key Findings | Reference |

| LC-MS | Synthesis monitoring and product confirmation | Confirmed formation of this compound and provided structural information through fragmentation analysis. | |

| HPLC | Purification and purity assessment | Achieved >99.5% purity of N-acetyl-7-chloro-dl-tryptophan after recrystallization. | |

| UHPLC-MS/MS | Quantitative analysis of tryptophan metabolites | Validated for the analysis of 14 tryptophan-related metabolites with high sensitivity and accuracy. | |

| LC-MS/MS | Identification of transformation products | Characterized seven initial transformation products of N-acetyl-tryptophan upon chlorination. | |

| LC-ESI-MS/MS | Structural characterization of contaminants | Identified and structurally characterized previously unknown contaminants in L-tryptophan samples. |

Techniques for Degradation Product Identification

Understanding the degradation pathways of this compound is essential for ensuring its stability and identifying potential impurities. Forced degradation studies under various stress conditions, such as acidic, basic, and oxidative environments, are often performed.

LC-MS/MS is a primary tool for identifying degradation products. By comparing the mass spectra of the parent compound with those of the components in a stressed sample, researchers can identify molecules that have undergone chemical modifications. For instance, studies on N-acetyl-tryptophan have shown that degradation products are largely conserved between oxidative and thermal stress conditions. The fragmentation patterns observed in the MS/MS spectra are crucial for elucidating the structures of these degradants.

In the context of halogenated tryptophan derivatives, enzymatic reactions can also lead to specific products. For example, the enzyme RebO has been shown to react with 7-chloro-L-tryptophan, and the resulting products can be analyzed by HPLC. Similarly, the synthesis of 6-chloro-L-tryptophan involved enzymatic hydrolysis, and the final product was purified using preparative-scale reversed-phase column chromatography.

Table 2: Identification of Degradation and Transformation Products

| Stress Condition / Reaction | Analytical Technique | Identified Products/Observations | Reference |

| Oxidative and Thermal Stress | Reversed-Phase Chromatography, Online Mass Spectrometry | Major degradants of N-acetyl-tryptophan were identified. | |

| Acid and Base Hydrolysis | LC-MS/MS | Degradation products of N-acetyl-tryptophan were characterized, and fragmentation pathways were proposed. | |

| Enzymatic Reaction (RebO) | HPLC | Analysis of the reaction of 7-chloro-L-tryptophan with RebO enzyme. | |

| Enzymatic Hydrolysis | Reversed-phase column chromatography | Purification of synthesized 6-chloro-L-tryptophan. |

Conformational Analysis Techniques (e.g., Ab initio, DFT, NMR, X-ray)

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its biological activity and interactions. A combination of computational and experimental techniques is employed to investigate its conformational landscape.

Computational Approaches (Ab initio and DFT):

Ab initio and Density Functional Theory (DFT) calculations are powerful theoretical methods used to explore the potential energy surface of molecules. These methods can predict the relative stabilities of different conform

Structure Activity Relationship Studies and Molecular Design

Impact of Halogenation Position on Biological Activities

The position of halogen atoms on the indole (B1671886) ring of tryptophan analogues is a critical determinant of their biological effects. Studies have demonstrated that halogenation, particularly at the 7-position, can significantly enhance the potency of these compounds against certain pathogens.

Research into the trypanocidal activity of halogenated tryptophan analogues has shown a clear structure-activity relationship. A series of these analogues were tested against the bloodstream form of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. The results indicated that analogues with a halogen substituent at the 7-position of the indole ring displayed markedly greater potency compared to those substituted at the 5- or 6-positions. plos.org This suggests that the 7-position is a key interaction point for the compound's biological target within the parasite.

Further investigation revealed that the trypanocidal activity of these potent 7-halogenated compounds could be reversed by increasing the concentration of natural L-tryptophan in the growth medium. nih.gov This finding suggests that the halogenated analogues likely compete with tryptophan for uptake or utilization by the parasite, disrupting essential metabolic pathways. nih.gov Specifically, metabolomics analysis of parasites treated with these compounds showed significant disturbances in aromatic amino acid metabolism. plos.org

The following table summarizes the bioactivity of various halogenated L-tryptophan methyl esters against T. brucei, highlighting the superior activity of the 7-substituted compounds.

| Compound | Position of Halogenation | Halogen | EC₅₀ against T. brucei (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 5-Fluoro-L-tryptophan methyl ester | 5 | Fluorine | >200 | - |

| 6-Chloro-L-tryptophan methyl ester | 6 | Chlorine | >200 | - |

| 7-Chloro-L-tryptophan methyl ester | 7 | Chlorine | 2.8 | 71.4 |

| 7-Bromo-L-tryptophan methyl ester | 7 | Bromine | 2.2 | 92.6 |

| 7-Iodo-L-tryptophan methyl ester | 7 | Iodine | 2.9 | 67.6 |

EC₅₀ represents the half-maximal effective concentration, and a lower value indicates higher potency. The Selectivity Index (SI) is the ratio of the compound's toxicity to mammalian cells versus its toxicity to the parasite, with a higher value indicating greater selectivity for the parasite.

Influence of N-Acyl Group Modifications on Receptor Affinity

The N-acyl group of tryptophan analogues can significantly influence their interaction with biological receptors and enzymes. The addition of an acetyl group, as in N-Acetyl-7-chloro-L-tryptophan, can alter the compound's binding properties and lead to new biological activities.

For instance, N-acetyl-L-tryptophan has been investigated for its potential as a neuroprotective agent. Some studies have suggested that it acts as an antagonist at the neurokinin-1 (NK-1) receptor and the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor. nih.govmedchemexpress.com The antagonism of the TRPV1 receptor, in particular, has been linked to radioprotective effects in animal models. nih.gov However, it is important to note that other research has found that N-acetyl-L-tryptophan does not exhibit significant binding to the human or rat NK-1 receptor at concentrations up to the millimolar range, indicating that its biological effects may be mediated through other mechanisms. researchgate.net

Furthermore, the presence of the N-acetyl group can impact how the molecule is recognized by enzymes. In a study of the enzyme RebO, an L-amino acid oxidase, it was found that while 7-chloro-L-tryptophan was the preferred substrate, N-acetyl-tryptophan was not accepted by the enzyme at all. nih.gov This demonstrates that the N-acetyl group can prevent the molecule from fitting into the active site of certain enzymes, thereby altering its metabolic fate and biological activity. nih.gov

These findings underscore the importance of the N-acyl group in defining the pharmacological profile of tryptophan derivatives.

Rational Design of Tryptophan Analogues for Specific Functions

The rational design of tryptophan analogues involves the deliberate modification of the tryptophan structure to achieve specific biological or biophysical properties. This approach leverages an understanding of structure-activity relationships to create novel compounds for therapeutic or research purposes.

One area where rational design has been successfully applied is in the development of antibacterial agents. For example, in the synthesis of analogues of the antibiotic argyrin, various substituted (S)-tryptophan analogues were created to probe the structure-activity relationship of this residue in relation to the peptide's antibacterial properties. rsc.org This systematic approach allows for the identification of key structural features required for activity and the design of more potent and selective compounds.

Another application is the creation of fluorescent probes for studying protein structure and function. By modifying the indole ring of tryptophan, researchers can develop analogues with enhanced photophysical properties, such as larger Stokes shifts and red-shifted emission spectra. nih.gov These rationally designed probes can be incorporated into proteins to study their conformation and dynamics without interference from the fluorescence of native tryptophan residues. nih.gov

The synthesis of these specialized tryptophan analogues often relies on advanced biocatalytic methods. For instance, modified tryptophan synthase enzymes have been developed to catalyze the synthesis of a range of halogenated tryptophan derivatives from halo-indoles and serine. plos.org This enzymatic approach offers a high degree of regio- and stereoselectivity, which is crucial for producing enantiomerically pure tryptophan analogues for specific applications. nih.gov

Computational methods also play a significant role in the rational design process. Molecular docking and modeling can be used to predict how a designed analogue will interact with its target receptor or enzyme, helping to guide the synthetic efforts towards compounds with the desired properties. acs.org

Future Research Directions

Exploration of Novel Biocatalytic Routes for Derivatization

The synthesis and modification of N-Acetyl-7-chloro-L-tryptophan can be significantly advanced through biocatalysis, offering environmentally friendly and highly selective production methods. nih.gov Future research should focus on harnessing and engineering enzymes for efficient synthesis.

Enzymatic Halogenation and Synthesis: The initial chlorination of tryptophan is a critical step. Flavin-dependent halogenases, such as PrnA (tryptophan 7-halogenase) and RebH, are known to catalyze the regioselective chlorination of L-tryptophan to form 7-chloro-L-tryptophan, the direct precursor to the N-acetylated compound. nih.govnih.gov While gram-level synthesis has been reported, the efficiency can be low. nih.gov A major research direction is the protein engineering of these halogenases to improve their catalytic efficiency and stability.

Another promising route involves the tryptophan synthase (TrpS) enzyme, which can construct tryptophan analogues from substituted indoles. acs.org Directed evolution has been successfully applied to the TrpB subunit of tryptophan synthase to create catalysts that can utilize bulky or electron-deficient indoles, which are otherwise poor substrates. acs.org This platform could be adapted for the direct synthesis of 7-chloro-L-tryptophan from 7-chloroindole (B1661978) and serine, bypassing the need for a separate halogenation step on the complete amino acid. acs.org

N-Acetylation and Deacetylation: The "Acylase Process" is a well-established industrial method for the kinetic resolution of racemic N-acetyl-α-amino acids using stereospecific acylases. nih.gov This methodology is directly applicable to the production of enantiopure this compound. Research has demonstrated the successful resolution of racemic N-acetyl-bromo-dl-tryptophan using D-aminoacylase, highlighting the potential for halogenated substrates. researchgate.net Future work could involve screening for novel acylases with higher activity and specificity towards this compound or engineering existing enzymes like the L-selective ornithine deacetylase ArgE, which has shown a broad substrate scope for N-acyl-amino acids. rsc.org

A summary of potential biocatalytic routes is presented below.

| Biocatalytic Step | Enzyme Class | Example Enzyme | Function/Potential | References |

| Chlorination | Flavin-dependent Halogenase | PrnA, RebH | Regioselective chlorination of L-tryptophan at the 7-position to produce the precursor. | nih.govnih.gov |

| Core Synthesis | Tryptophan Synthase | TrpB | Synthesis of 7-chloro-L-tryptophan from 7-chloroindole and serine. Can be engineered for higher efficiency. | acs.org |

| N-acetylation / Deacetylation (Resolution) | Aminoacylase | D-aminoacylase, ArgE | Enantioselective hydrolysis of N-acetyl groups for producing optically pure isomers. | nih.govresearchgate.netrsc.org |

Deeper Elucidation of Metabolic Roles in Diverse Microorganisms

Initial studies have revealed that this compound is not merely a synthetic curiosity but a naturally occurring metabolite with potential biological roles.

In the bacterium Streptomyces venezuelae, this compound was identified as a "cryptic" specialized metabolite. elifesciences.org Its production was linked to a specific biosynthetic gene cluster whose expression is normally silenced by the nucleoid-associated protein Lsr2. elifesciences.org This discovery suggests that the compound may play a role in the ecological interactions of Streptomyces, a genus renowned for producing a vast array of antibiotics and other bioactive molecules. Deleting the lsr2 gene led to the production of the compound, indicating its role as a product of a silenced metabolic pathway. elifesciences.org

Furthermore, the core moiety, 7-chloro-L-tryptophan, has demonstrated significant biological activity. Halogenated tryptophan analogues, particularly those with a halogen at the 7-position, exhibit potent and selective trypanocidal activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. plos.org The mechanism appears to involve the disruption of essential amino acid metabolism within the parasite, specifically the transamination of aromatic amino acids. plos.org Metabolomic analysis of parasites treated with these analogues revealed a significant reduction in indolepyruvate, the primary product of tryptophan metabolism in T. brucei. plos.org This positions the 7-chlorotryptophan (B86515) scaffold as a potential starting point for developing new anti-parasitic agents.

In other microorganisms, 7-chloro-L-tryptophan serves as a key intermediate in the biosynthesis of complex natural products. For instance, in the bacterium Lechevalieria aerocolonigenes, the enzyme 7-chloro-L-tryptophan oxidase (RebO) utilizes this substrate as part of the pathway to produce rebeccamycin (B1679247), an indolocarbazole antibiotic. wikipedia.org

Future research should aim to:

Identify the specific biosynthetic gene cluster responsible for N-acetylation of 7-chloro-L-tryptophan in Streptomyces.

Investigate the ecological function of this compound for S. venezuelae.

Explore the metabolic fate and full mechanism of action of this compound in Trypanosoma brucei and other pathogens.

| Microorganism | Compound/Core | Observed Role/Activity | References |

| Streptomyces venezuelae | This compound | Cryptic specialized metabolite repressed by Lsr2 protein. | elifesciences.org |

| Trypanosoma brucei | 7-halogenated Tryptophans | Potent trypanocidal activity via disruption of aromatic amino acid transamination. | plos.org |

| Lechevalieria aerocolonigenes | 7-chloro-L-tryptophan | Biosynthetic precursor for the antibiotic rebeccamycin. | wikipedia.org |

Advanced Structural and Mechanistic Investigations of Enzyme-Substrate Interactions

Understanding the precise interactions between enzymes and this compound is fundamental to both its biosynthesis and its potential applications as a metabolic inhibitor. Future research should leverage structural biology and computational modeling to dissect these interactions.

Enzymes of Biosynthesis: Structural characterization of tryptophan 7-halogenase (PrnA) has provided a blueprint for understanding regioselective chlorination. nih.gov The crystal structure of PrnA complexed with tryptophan reveals a distinct substrate-binding module where the tryptophan ring is stacked between aromatic residues (H101, F103, W455) and positioned by hydrogen bonds. nih.gov A 10Å-long tunnel separates the substrate from the FAD cofactor, and it is proposed that this architecture controls the presentation of the reactive chlorine species (HOCl) to the C7 position of the indole (B1671886) ring. nih.gov Future studies could focus on obtaining the crystal structure of PrnA with 7-chloro-L-tryptophan or this compound to understand product inhibition and the potential for further derivatization.

Enzymes of Metabolism/Interaction: The interaction of the N-acetylated tryptophan scaffold with hydrolases has been studied for the non-halogenated parent compound. For example, the hydrolysis of N-acetyl-L-tryptophan esters by α-chymotrypsin proceeds through a detectable acyl-enzyme intermediate. annualreviews.org This provides a mechanistic basis for how this compound might be processed by or act as an inhibitor of proteases and acylases. Advanced mechanistic studies could investigate how the 7-chloro substituent affects binding affinity, the stability of the acyl-enzyme intermediate, and the rates of acylation and deacylation.

Computational studies, such as the ab initio conformational analysis performed on N-acetyl-L-tryptophan-N-methylamide, can predict the stable conformations of the substrate, which is crucial for understanding how it fits into an enzyme's active site. conicet.gov.ar Similar computational analyses for this compound would be invaluable for guiding rational enzyme engineering and inhibitor design.

| Enzyme | Substrate/Analogue | Key Structural/Mechanistic Insight | References |

| Tryptophan 7-halogenase (PrnA) | Tryptophan | Substrate binding site defined by H101, F103, W455. A 10Å tunnel controls regioselective chlorination. | nih.gov |

| α-Chymotrypsin | N-acetyl-L-tryptophan esters | Reaction proceeds via a common rate-determining deacylation of an acyl-enzyme intermediate. | annualreviews.org |

| Tryptophan Synthase | L-Serine, Indole | Intersubunit communication activates catalytic sites; specific residues (e.g., βLys87, βGlu109) are key for catalysis. | nih.gov |

Development of Analytical Strategies for In Vivo Tracing of Metabolites

To understand the metabolic fate and pharmacokinetics of this compound, robust analytical methods capable of tracing the compound and its downstream metabolites in complex biological matrices are essential.

Currently, the gold standard for analyzing tryptophan and its metabolites involves liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net These methods offer high sensitivity and specificity, enabling the simultaneous quantification of dozens of metabolites in tissues and plasma. researchgate.netnih.gov However, developing such methods can be challenging due to the need for extensive calibration and chromatographic separation of structurally similar compounds. nih.gov

A novel and highly promising strategy for tracing halogenated compounds is the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Researchers have demonstrated that 6-fluorotryptophan can be used as a probe to monitor the flux through tryptophan's major metabolic pathways (kynurenine, serotonin, and indole) in ex vivo tissue samples without requiring chromatographic separation. nih.gov Given that this compound contains a halogen, adapting this concept using either the natural chlorine isotope or synthesizing a fluorinated analogue could provide a powerful tool for in vivo tracing.

Future analytical development should focus on:

Developing and validating a specific LC-MS/MS method for the quantification of this compound and its expected metabolites (e.g., 7-chloro-L-tryptophan, 7-chloro-kynurenine).

Synthesizing isotopically labeled internal standards (e.g., ¹³C, ¹⁵N) to improve the accuracy of LC-MS/MS quantification.

Exploring the feasibility of using NMR-based techniques, potentially leveraging the chlorine atom or by creating fluorinated versions of the compound, for non-invasive, real-time metabolic tracing.

| Analytical Technique | Principle | Advantages | Challenges | References |

| HPLC with UV/Fluorescence Detection | Chromatographic separation followed by UV absorbance or fluorescence detection. | Cost-effective, widely available. | Lower sensitivity and selectivity; interference from endogenous compounds. | nih.govresearchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with mass-based detection of specific parent-product ion pairs. | High sensitivity and specificity; allows for simultaneous quantification of many metabolites. | Requires expensive equipment, complex method development, and internal standards. | researchgate.netnih.govrsc.org |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Uses a fluorinated analogue (e.g., 6-F-Trp) as a probe to distinguish metabolites based on the chemical shift of the fluorine atom. | Operationally simple; no chromatographic separation needed; provides direct measure of metabolic flux. | Requires a fluorinated analogue; lower sensitivity than MS. | nih.gov |

Investigation of Pharmacogenetic Associations with Metabolism (drawing from related compounds)

The metabolism of xenobiotics, including halogenated compounds, is heavily influenced by an individual's genetic makeup, a field known as pharmacogenetics. researchgate.netfrontiersin.org While no specific data exists for this compound, knowledge from related compounds can guide future investigations into how genetic variations might affect its metabolism and potential efficacy or toxicity.

The primary enzymes responsible for Phase I metabolism of many drugs are the cytochrome P450 (CYP) monooxygenases in the liver. frontiersin.orgias.ac.in Genetic polymorphisms in CYP genes can lead to significant inter-individual differences in drug metabolism, creating distinct phenotypes such as poor, normal, or ultra-rapid metabolizers. researchgate.netsouthcarolinablues.com

Key considerations for this compound include:

Deacetylation: The initial step may involve hydrolysis of the N-acetyl group, a reaction catalyzed by acylases. nih.gov Genetic variability in human acylase enzymes could influence the rate at which the active 7-chloro-L-tryptophan moiety is released.

Dehalogenation and Oxidation: The metabolism of the 7-chloro-L-tryptophan core would likely involve CYP enzymes. Studies on halogenated anilines and other aromatic compounds show that CYP enzymes catalyze oxidative dehalogenation. wur.nl Polymorphisms in key drug-metabolizing enzymes like CYP2D6, CYP2C19, and CYP3A4 are well-documented and affect the metabolism of numerous drugs. wur.nlfda.gov For instance, a pharmacogenetic association has already been identified for 4-chlorokynurenine (B1664160) (4-Cl-KYN), a related halogenated tryptophan pathway metabolite, where genetic variants are linked to plasma drug levels. acs.org

Future research in this area should aim to:

Identify the specific human enzymes (acylases, CYPs) responsible for the metabolism of this compound in vitro.

Screen for the impact of known functional polymorphisms in these enzymes on the compound's metabolic rate.

Conduct clinical studies to determine if pharmacogenetic variants are associated with variability in the pharmacokinetic profile of the compound in humans, drawing parallels from established associations for other drugs metabolized by the same enzymes.

| Gene/Enzyme Family | Metabolic Role | Relevance to this compound | References |

| Aminoacylases (e.g., ACY1) | Deacetylation of N-acetylated amino acids. | May hydrolyze this compound to 7-chloro-L-tryptophan. Genetic variants could alter this rate. | nih.gov |

| Cytochrome P450 (CYP) | Phase I oxidation, including dehalogenation and hydroxylation of aromatic rings. | Likely responsible for the primary metabolism and clearance of the 7-chlorotryptophan core. | frontiersin.orgwur.nl |

| CYP2D6, CYP2C19, CYP3A4 | Major drug-metabolizing enzymes with well-known functional polymorphisms. | Variations in these genes are likely to cause inter-individual differences in metabolism and exposure. | researchgate.netsouthcarolinablues.comfda.gov |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the enantiomeric purity of N-Acetyl-7-chloro-L-tryptophan in synthetic preparations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard. Parameters such as mobile phase composition (e.g., acetonitrile/water gradients) and column temperature must be optimized to resolve enantiomers. Mass spectrometry (MS) coupled with HPLC can validate molecular identity via fragmentation patterns and accurate mass measurements . Statistical validation of purity (e.g., >98%) should include triplicate runs and comparison to reference standards .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like dehalogenated derivatives?

- Methodological Answer : Reaction conditions (temperature, solvent polarity, and catalyst loading) must be systematically varied using design-of-experiments (DoE) approaches. For example, lower temperatures (0–5°C) during chlorination steps reduce unintended dehalogenation. Post-synthesis purification via recrystallization or preparative HPLC, monitored by thin-layer chromatography (TLC), ensures byproduct removal. Kinetic studies of intermediate stability are critical for identifying optimal reaction windows .

Q. What spectroscopic methods are most effective for structural elucidation of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves the acetylated tryptophan backbone and chlorine substitution at the 7-position. Infrared (IR) spectroscopy confirms amide bond formation (C=O stretch ~1650 cm⁻¹) and aromatic C-Cl vibrations. X-ray crystallography provides definitive proof of stereochemistry and crystal packing, though it requires high-purity single crystals .

Advanced Research Questions

Q. How should researchers design in vivo studies to investigate the metabolic stability of this compound while controlling for interspecies variability?

- Methodological Answer : Use a crossover design with multiple model organisms (e.g., rodents, zebrafish) to assess pharmacokinetic parameters (Cmax, t½). Dose-response curves and tissue-specific metabolite profiling (via LC-MS/MS) must account for species-specific cytochrome P450 activity. Ethical approvals should detail humane endpoints and sample size justification to minimize animal use . Statistical power analysis ensures detectable effect sizes, and covariates like age/sex must be randomized .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across cell-based assays?

- Methodological Answer : Discrepancies may arise from differences in cell lines, assay conditions, or compound solubility. Replicate studies using standardized protocols (e.g., ATCC-certified cells, serum-free media) are essential. Dose-response validation with orthogonal assays (e.g., fluorescence-based viability vs. ATP quantification) controls for false positives. Meta-analysis of existing data can identify confounding variables (e.g., batch-to-batch compound variability) .

Q. How can computational modeling guide the rational modification of this compound to enhance target binding affinity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions between the compound and target proteins (e.g., serotonin receptors). Free-energy perturbation (FEP) calculations quantify binding energy changes upon structural modifications (e.g., substituting chlorine with bulkier halogens). In silico ADMET profiling (using tools like SwissADME) prioritizes derivatives with favorable pharmacokinetic properties before synthesis .

Q. What statistical approaches are appropriate for analyzing non-linear dose-response relationships in this compound toxicity studies?

- Methodological Answer : Hill slope models or four-parameter logistic regression (4PL) fit sigmoidal dose-response data. Outlier detection (e.g., Grubbs' test) and heteroscedasticity adjustments (weighted least squares) improve model accuracy. Bayesian hierarchical models account for multi-experiment variability, while bootstrap resampling validates confidence intervals .

Methodological Considerations

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including ARRIVE 2.0 reporting standards for animal research .

- Data Transparency : Publish raw datasets (e.g., NMR spectra, crystallographic CIF files) in supplementary materials or repositories like Zenodo .

- Replication : Independent validation of synthesis protocols and bioassays by collaborating labs reduces reproducibility crises .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.